molecular formula C11H16BrNO3 B1412488 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 1698975-19-7

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B1412488
CAS No.: 1698975-19-7
M. Wt: 290.15 g/mol
InChI Key: AEDRZFCHQQYICG-UHFFFAOYSA-N
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Description

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 1698975-19-7) is a specialized aniline derivative of significant interest in medicinal chemistry and anticancer drug discovery. Its molecular formula is C11H16BrNO3, with a molecular weight of 290.15 . The compound features a unique structure combining a bromo-substituted aniline ring with a triethylene glycol monomethyl ether side chain, which can enhance solubility properties for biological testing. This compound serves as a key synthetic intermediate, particularly in the development of novel sulfonamide-based antitumor agents. Research indicates that 4-bromo-substituted aniline derivatives are prominent precursors in the synthesis of potent tubulin polymerization inhibitors, which are investigated for their antimitotic activity . Specifically, such compounds have shown promising nanomolar antiproliferative potency against various human tumor cell lines, including MCF-7, HeLa, and HT-29, by disrupting the microtubule network and arresting the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death . The bromine atom on the aniline ring is strategically important for molecular interactions and can be further functionalized via cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

4-bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDRZFCHQQYICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of p-Fluoronitrobenzene

  • Reaction : Electrophilic bromination of p-fluoronitrobenzene using N-bromosuccinimide (NBS) in acetic acid.
  • Conditions :
    • Temperature: 25–50°C
    • Molar ratio: NBS:p-fluoronitrobenzene = 1.05–1.1:1
    • Solvent: Acetic acid (5–6 mol equivalents relative to substrate)
  • Outcome : Yields 3-bromo-4-fluoronitrobenzene (pale yellow solid, ~96% yield).

Step 2: Etherification with 2-(2-Methoxyethoxy)ethanol

  • Reaction : Nucleophilic aromatic substitution (SNAr) of fluorine with a glycol ether chain.
  • Conditions :
    • Base: Sodium hydride or sodium 2-(2-methoxyethoxy)ethoxide
    • Solvent: Methanol or DMF
    • Temperature: 20–60°C
    • Molar ratio: Sodium alkoxide:3-bromo-4-fluoronitrobenzene = 4–5:1
  • Outcome : Forms 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]nitrobenzene (white solid, ~96% yield).

Step 3: Nitro-Reduction to Aniline

  • Reaction : Reduction of the nitro group using sodium dithionite (Na₂S₂O₄).
  • Conditions :
    • Solvent: Water
    • Temperature: 70–90°C
    • Reaction time: 5 hours
  • Outcome : Yields 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline (yellow powder, ~73% yield).

Critical Analysis of Methodologies

Bromination Efficiency

  • NBS in acetic acid selectively brominates the para position relative to fluorine, avoiding polybromination.
  • Higher temperatures (40–50°C) improve reaction rates but may require stricter stoichiometric control to minimize side products.

Etherification Challenges

  • Bulkier alkoxides (e.g., 2-(2-methoxyethoxy)ethoxide) may necessitate polar aprotic solvents (e.g., DMF) for solubility.
  • Reaction monitoring via TLC or LCMS is critical to optimize substitution efficiency.

Reduction Stability

  • Na₂S₂O₄ is cost-effective but requires neutral pH to prevent ether chain hydrolysis. Catalytic hydrogenation (H₂/Pd-C) offers an alternative for acid-sensitive substrates.

Comparative Data Table

Step Reagents/Conditions Yield (%) Key Observations
Bromination NBS, AcOH, 25–50°C 96 Para selectivity, minimal byproducts
Etherification Na-alkoxide, MeOH/DMF, 20–60°C 96 Solvent choice impacts reaction rate
Nitro-Reduction Na₂S₂O₄, H₂O, 70–90°C 73 Efficient under mild conditions

Alternative Strategies

  • Protection-Deprotection Approach : Acetylation of aniline directs bromination/etherification meta/para, followed by hydrolysis. However, this adds steps and reduces overall efficiency.
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling could introduce the ether chain post-bromination but requires pre-functionalized boronic esters.

Optimization Recommendations

  • Solvent Screening : Test DMF or THF for etherification to enhance alkoxide solubility.
  • Temperature Gradients : Explore 40–60°C for Step 2 to balance reaction rate and side-product formation.
  • Analytical Validation : Use $$ ^1H $$-NMR to confirm substitution patterns and LCMS for intermediate purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology

Research indicates that this compound may interact with biological targets due to its functional groups. Its potential applications include:

  • Anti-inflammatory Activity: Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in conditions like rheumatoid arthritis.
  • Antimicrobial Properties: Studies have demonstrated significant antimicrobial activity against various bacterial strains, indicating potential use in treating infections.

Medicine

The structural characteristics of this compound suggest several pharmacological applications:

  • Drug Development: It is being investigated for developing new anti-inflammatory drugs.
  • Pharmacological Properties: The compound's reactivity profile makes it a candidate for further research into its medicinal properties.

Material Science

This compound is utilized in synthesizing mixed ionic-electronic conductors (MIECs), which have applications in electronic devices and energy storage systems. Its unique properties contribute to advancements in materials engineering.

Case Studies

Anti-inflammatory Activity:
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and psoriasis.

Antimicrobial Properties:
A study on related compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound could also exhibit similar effects.

Mechanism of Action

The mechanism of action of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ether chain can influence its solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline with structurally related brominated aniline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (4-), [2-(2-methoxyethoxy)ethoxy] (3-) 290.15 Ligand synthesis, pharmaceutical intermediates
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline Br (5-), [2-(2-methoxyethoxy)ethoxy] (2-) 290.15 Similar solubility; isomerism affects reactivity
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline Br (4-), Schiff base (trimethoxybenzylidene) 380.21 Metal coordination, helical crystal packing
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Br (5-), [2-(dimethylamino)ethoxy] (2-) 259.14 Basic amino group enhances nucleophilicity
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline Br (4-), F (5-), trimethylsilylethynyl (2-) 286.21 Fluorine and silyl groups stabilize π-systems
Key Observations:

Substituent Position : The position of the bromine and ether chains significantly influences reactivity. For example, the 3-substituted target compound (vs. 2-substituted isomers) may exhibit steric hindrance differences in coupling reactions .

Functional Groups: Schiff Base Derivatives (e.g., ): These form stable metal complexes due to the imine group, enabling applications in catalysis and materials science . Amino-Ether Derivatives (e.g., ): The dimethylamino group increases basicity, favoring nucleophilic substitution reactions . Fluorine/Silyl Groups (e.g., ): Enhance thermal stability and electronic properties for optoelectronic materials .

Physical Properties

  • Boiling Point : The target compound’s extended ethoxy chain contributes to a high boiling point (~382.7°C), comparable to its 5-bromo isomer . Simpler derivatives like 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline exhibit lower volatility due to rigid aromatic systems .
  • Solubility: The methoxyethoxyethoxy chain in the target compound improves solubility in methanol, ethanol, and DMF, whereas halogenated analogs (e.g., 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline) are more lipophilic .

Biological Activity

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline is a complex organic compound with the molecular formula C₁₁H₁₆BrNO₃ and a molecular weight of approximately 290.15 g/mol. Its unique structure, characterized by a bromine atom and a branched ether side chain, positions it as a compound of interest in medicinal chemistry and materials science. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Bromine Atom : Enhances lipophilicity, potentially improving membrane permeability.
  • Ether Side Chain : Influences solubility and bioavailability, which are critical for biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anti-inflammatory and antimicrobial domains. The presence of the bromine atom may significantly enhance these activities by altering the compound's interaction with biological targets.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityKey Features
4-BromoanilineAntimicrobial propertiesSimple structure with one bromine atom
3-Methyl-4-bromoanilineAnti-inflammatory effectsMethyl substitution alters sterics
N,N-Diethyl-4-bromoanilineEnhanced solubilityDiethyl group increases organic solvent solubility
This compoundPotential anti-inflammatory and antimicrobial propertiesUnique ether side chain enhances reactivity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom may act as a leaving group in nucleophilic substitution reactions, while the ether side chain can enhance solubility, facilitating better interaction with cellular membranes.

Case Studies

  • Anti-inflammatory Activity : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and psoriasis.
  • Antimicrobial Properties : A study on related compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound could also exhibit similar effects.

Pharmacological Applications

The structural characteristics of this compound suggest several potential applications:

  • Drug Development : Its unique properties make it a candidate for developing new anti-inflammatory drugs.
  • Material Science : Used in synthesizing mixed ionic-electronic conductors (MIECs), which have applications in electronic devices.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example:

  • Step 1: React 3-aminophenol derivatives with brominating agents (e.g., NBS or Br₂) to introduce the bromo group at the para position.
  • Step 2: Functionalize the hydroxyl group with 2-(2-methoxyethoxy)ethoxy substituents using alkylation or etherification (e.g., Williamson ether synthesis with 2-(2-methoxyethoxy)ethyl tosylate).
  • Step 3: Purify via column chromatography (hexanes/EtOAc gradients) and confirm purity via HPLC or GC (>95%) .

Key Considerations:

  • Monitor reaction progress with TLC (Rf ~0.25–0.32 in hexanes/EtOAc).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., N–H stretch at ~3439 cm⁻¹, C–O–C ether bands at ~1100–1250 cm⁻¹) .
  • HRMS (EI): Confirm molecular weight (e.g., [M]+ calculated for C₁₄H₁₄BrNO: 291.0253; observed: 291.0253) .
  • ¹H/¹³C NMR: Resolve methoxyethoxy chain protons (δ ~3.3–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • X-ray Crystallography: Resolve steric effects of substituents (e.g., dihedral angles between aromatic rings and ether chains) .

Advanced: How do substituent positions (e.g., methoxyethoxy chains) influence electronic and steric properties?

Answer:

  • Electronic Effects: Methoxyethoxy groups donate electron density via oxygen lone pairs, activating the aromatic ring toward electrophilic substitution. This can alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects: Bulky substituents at the 3-position hinder planarization of the aniline ring, reducing conjugation with adjacent groups. Computational modeling (DFT) can predict torsional angles and steric hindrance .
  • Experimental Validation: Compare reaction yields of derivatives with shorter/longer ether chains (e.g., 2-methoxyethoxy vs. 2-ethoxyethoxy) to quantify steric impact .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Answer:

  • Hypothesis Testing:
    • If NMR shows unexpected splitting, check for diastereotopic protons in the methoxyethoxy chain or dynamic effects (e.g., restricted rotation).
    • If IR lacks an N–H stretch, confirm protection of the aniline group (e.g., acetylation or Boc protection during synthesis) .
  • Cross-Validation:
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
    • Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .

Advanced: What computational approaches are effective for predicting solubility and reactivity?

Answer:

  • Solubility Prediction:
    • Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents (e.g., DMSO, THF) .
  • Reactivity Modeling:
    • DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Case Study: Substituent effects on SNAr reactions can be modeled via transition-state optimization .

Advanced: How to design derivatives for specific applications (e.g., optoelectronic materials)?

Answer:

  • Functional Group Engineering:
    • Replace the bromo group with electron-withdrawing groups (e.g., –NO₂) to enhance charge transport in organic semiconductors .
    • Introduce conjugated side chains (e.g., ethynyl groups) to tune absorption/emission wavelengths .
  • Experimental Workflow:
    • Synthesize derivatives via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
    • Characterize optoelectronic properties via UV-Vis, fluorescence spectroscopy, and cyclic voltammetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline
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4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline

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